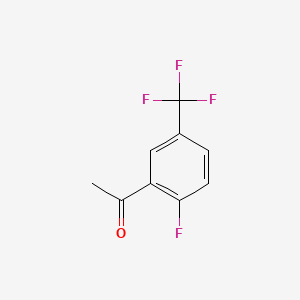

2'-Fluoro-5'-(trifluoromethyl)acetophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYEGOARCMCIYCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942316 | |

| Record name | 1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202264-53-7, 202664-53-7 | |

| Record name | 1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 202664-53-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 2'-Fluoro-5'-(trifluoromethyl)acetophenone

A Technical Guide to the Synthesis of 2'-Fluoro-5'-(trifluoromethyl)acetophenone: Strategies and Mechanistic Insights

Introduction

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The target molecule of this guide, this compound (CAS No. 202664-53-7), is a prime exemplar of a high-value, fluorinated building block. Its structure, featuring both an ortho-fluoro substituent and a meta-trifluoromethyl group on an acetophenone scaffold, offers a unique combination of steric and electronic properties.

The trifluoromethyl (-CF₃) group is renowned for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity by acting as a bioisostere for other groups.[1] Concurrently, the ortho-fluoro group influences the molecule's conformation and electronic distribution, which can be pivotal for modulating interactions with biological targets.[2] This guide provides an in-depth examination of the principal synthetic routes to this key intermediate, focusing on the underlying chemical logic, detailed experimental protocols, and critical process validation insights for researchers and development professionals.

Physicochemical Properties and Specifications

A clear understanding of the target compound's properties is fundamental for its synthesis, purification, and handling.

| Property | Value |

| IUPAC Name | 1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanone |

| CAS Number | 202664-53-7 |

| Molecular Formula | C₉H₆F₄O |

| Molecular Weight | 206.14 g/mol |

| Appearance | Off-white to yellow solid or liquid |

Overview of Primary Synthetic Strategies

The can be efficiently approached via two classical and robust methodologies in organic chemistry: Friedel-Crafts acylation and a Grignard reagent-based pathway. The choice between these routes often depends on the availability of starting materials, scalability, and specific laboratory capabilities.

Caption: Mechanism of the Friedel-Crafts Acylation reaction.

Detailed Experimental Protocol

This protocol is adapted from standard Friedel-Crafts acylation procedures. [3][4]

-

Apparatus Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a trap for HCl gas). Maintain an inert atmosphere (N₂ or Ar) throughout the reaction.

-

Reagent Charging: To the flask, add anhydrous aluminum chloride (1.1 eq.). Add a suitable anhydrous solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Cool the suspension to 0 °C in an ice bath.

-

Acetyl Chloride Addition: In the dropping funnel, prepare a solution of acetyl chloride (1.1 eq.) in the same anhydrous solvent. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.

-

Substrate Addition: Following the same dropwise addition method, add a solution of 1-fluoro-4-(trifluoromethyl)benzene (1.0 eq.) in the anhydrous solvent. The rate of addition should be controlled to prevent an excessive exotherm.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by TLC or GC analysis.

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes and quench the reaction.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM (2 x volumes). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Method 2: Grignard Reagent Pathway

This two-step method involves the formation of an organometallic intermediate, which then acts as a nucleophile.

Principle and Rationale

This pathway first requires the synthesis of an aryl Grignard reagent from a corresponding aryl halide. This potent nucleophile is then reacted with an acetylating agent to form the target ketone.

-

Starting Material Selection: The synthesis would begin with a di-substituted halobenzene, such as 2-bromo-1-fluoro-4-(trifluoromethyl)benzene . The bromine atom is positioned for conversion into the Grignard reagent. The synthesis of this precursor can be achieved from commercially available anilines or other substituted benzenes. [5][6][7]* Grignard Formation: The reaction of the aryl bromide with magnesium turnings in an anhydrous ether solvent (like THF or diethyl ether) generates the arylmagnesium bromide. [8][9]This reaction is notoriously sensitive to moisture and requires careful control of conditions to initiate and sustain. [10][11]The presence of the electron-withdrawing -CF₃ group can make initiation more challenging.

-

Acylation Step: The pre-formed Grignard reagent is then reacted with an appropriate electrophile, such as acetyl chloride or acetic anhydride, at low temperatures to prevent side reactions.

Caption: Workflow for the Grignard reagent-based synthesis.

Detailed Experimental Protocol

This protocol is based on general procedures for Grignard reagent formation and reaction. [8][9] Part A: Grignard Reagent Formation

-

Apparatus Setup: Assemble a three-necked flask (flame-dried and cooled under argon) with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Magnesium Activation: Place magnesium turnings (1.2 eq.) in the flask. Add a small crystal of iodine to activate the magnesium surface.

-

Initiation: Add a small amount of anhydrous THF to cover the magnesium. Add a small portion (approx. 10%) of a solution of 2-bromo-1-fluoro-4-(trifluoromethyl)benzene (1.0 eq.) in anhydrous THF. Gentle warming or sonication may be required to initiate the reaction, indicated by a color change and gentle reflux.

-

Addition: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a steady reflux.

-

Completion: After addition, continue stirring for 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark solution should be used immediately.

Part B: Acylation

-

Setup: In a separate, flame-dried flask under an inert atmosphere, prepare a solution of acetyl chloride (1.0 eq.) in anhydrous THF. Cool this solution to -78 °C using a dry ice/acetone bath.

-

Addition: Add the freshly prepared Grignard reagent solution dropwise to the cold acetyl chloride solution via cannula or a dropping funnel. Maintain the temperature below -60 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

-

Work-up and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by vacuum distillation or column chromatography.

Product Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons (multiplets, ~7.5-8.0 ppm), Methyl protons (singlet, ~2.6 ppm). [12] |

| ¹³C NMR | Carbonyl carbon (~195 ppm), Aromatic carbons (showing C-F couplings), CF₃ carbon (quartet), Methyl carbon (~29 ppm). |

| ¹⁹F NMR | Two distinct signals are expected: one for the aromatic fluorine and one for the trifluoromethyl group, with characteristic chemical shifts and coupling patterns. [13]The chemical shifts are highly sensitive to the electronic environment. [14] |

| Mass Spec (MS) | Molecular ion peak (M⁺) corresponding to the molecular weight (206.14). |

| IR Spectroscopy | Strong C=O stretch (~1690 cm⁻¹), C-F stretches (~1100-1350 cm⁻¹). |

Conclusion: A Scientist's Perspective

Both the Friedel-Crafts acylation and the Grignard reagent pathway are viable and robust methods for the .

-

The Friedel-Crafts acylation is often preferred for its operational simplicity and directness, making it highly suitable for both lab-scale and larger-scale production. Its primary advantage is the predictable regioselectivity governed by the powerful directing effects of the existing substituents.

-

The Grignard pathway , while more complex due to the moisture-sensitive nature of the intermediate, offers flexibility. However, the potential instability of trifluoromethyl-substituted Grignard reagents necessitates careful handling and temperature control.

For most applications, the Friedel-Crafts acylation of commercially available 1-fluoro-4-(trifluoromethyl)benzene represents the more efficient and reliable synthetic strategy.

References

- Vertex AI Search. (n.d.). The Crucial Role of 2'-(Trifluoromethyl)acetophenone in Modern Synthesis.

- Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Chemical Science.

- Alchem Pharmtech, Inc. (n.d.). CAS 402-44-8 | 1-Fluoro-4-(trifluoroMethyl)benzene.

- BLD Pharm. (n.d.). 402-44-8 | 1-Fluoro-4-(trifluoromethyl)benzene.

- Ogoshi, T., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry.

- ChemicalBook. (n.d.). 2'-(Trifluoromethyl)acetophenone(17408-14-9) 1H NMR spectrum.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Synthesis Pathways of 2-Bromo-1,3,4-trifluorobenzene.

- Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.

- Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene.

- BenchChem. (n.d.). Application Notes and Protocols: Grignard Reaction of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.

- ChemicalBook. (n.d.). 4-FLUORO-2-METHYLPHENYLMAGNESIUM BROMIDE synthesis.

- BenchChem. (2025). Technical Support Center: Grignard Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.

- BenchChem. (n.d.). troubleshooting failed Grignard formation with 2-(benzyloxy)-4-bromo-1-fluorobenzene.

- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.

- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.

- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.

- chem.info. (n.d.). friedel-crafts acylation of benzene.

- Gerig, J.T. (n.d.). Fluorine NMR.

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. websites.umich.edu [websites.umich.edu]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. nbinno.com [nbinno.com]

- 6. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. 4-FLUORO-2-METHYLPHENYLMAGNESIUM BROMIDE synthesis - chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. 2'-(Trifluoromethyl)acetophenone(17408-14-9) 1H NMR spectrum [chemicalbook.com]

- 13. rsc.org [rsc.org]

- 14. biophysics.org [biophysics.org]

An In-depth Technical Guide to the Physicochemical Properties of 2'-Fluoro-5'-(trifluoromethyl)acetophenone

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 2'-Fluoro-5'-(trifluoromethyl)acetophenone (CAS No: 202664-53-7), a fluorinated ketone of significant interest to the pharmaceutical and agrochemical industries. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the compound's chemical identity, spectroscopic profile, and key physical characteristics. Furthermore, it outlines field-proven experimental protocols for the determination of these properties, emphasizing the causality behind methodological choices to ensure scientific integrity. The guide aims to serve as a valuable resource, bridging the gap between theoretical knowledge and practical application in a laboratory setting.

Introduction: The Significance of Fluorinated Ketones in Modern Chemistry

Fluorinated organic molecules have become indispensable in the development of new chemical entities with enhanced biological activity and metabolic stability. Among these, this compound stands out as a versatile building block. Its unique electronic properties, stemming from the presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring, make it a valuable precursor in the synthesis of a wide array of complex molecules.[1][2][3] The trifluoromethyl moiety, in particular, is known to enhance lipophilicity, metabolic stability, and binding affinity of final drug products.[2] This guide provides an in-depth analysis of its fundamental physicochemical properties, which are critical for its handling, reaction optimization, and incorporation into larger molecular scaffolds.

Chemical Identity and Core Properties

A foundational understanding of a compound begins with its basic chemical and physical identifiers. This information is crucial for everything from inventory management to computational modeling.

Molecular Structure and Identifiers

-

IUPAC Name: 1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-one

-

Synonyms: 2-Fluoro-5-(trifluoromethyl)acetophenone, 3-Acetyl-4-fluorobenzotrifluoride[4]

-

CAS Number: 202664-53-7[5]

-

Molecular Formula: C₉H₆F₄O[5]

-

Molecular Weight: 206.14 g/mol [5]

Tabulated Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. These values are essential for predicting the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| Boiling Point | 176.5 ± 35.0 °C (at 760 Torr) | [4] |

| Density | 1.299 ± 0.06 g/cm³ (at 20 °C) | [4] |

| Refractive Index | 1.447 | [4] |

| Flash Point | 64.1 ± 20.1 °C | [4] |

| Purity | ≥ 97% | [6] |

Spectroscopic Profile: Elucidating the Molecular Fingerprint

Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for elucidating the structure of organic molecules.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

A study on 2'-fluoro-substituted acetophenone derivatives highlighted the phenomenon of "through-space spin-spin coupling" between the fluorine atom and the alpha-protons and alpha-carbon of the acetyl group.[11][12] This coupling is indicative of a preferred s-trans conformation, where the carbonyl group and the fluorine atom are oriented away from each other.[11] This conformational preference can have significant implications for the molecule's reactivity and its interactions with biological targets.

The quality of NMR data is highly dependent on proper sample preparation.

Objective: To prepare a high-quality NMR sample of this compound for structural analysis.

Materials:

-

This compound (5-25 mg)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆), 0.5-0.7 mL[13]

-

High-quality 5 mm NMR tube[13]

-

Pasteur pipette with a glass wool plug

-

NMR spectrometer

Procedure:

-

Weighing the Sample: Accurately weigh 5-25 mg of the compound. For ¹³C NMR, a higher concentration may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

-

Dissolving the Sample: Transfer the weighed sample into a clean, dry vial. Add 0.5-0.7 mL of the chosen deuterated solvent.[13] The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift window.

-

Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a Pasteur pipette containing a small, tight plug of glass wool directly into the NMR tube.

-

Sample Volume: Ensure the final sample height in the NMR tube is appropriate for the spectrometer being used (typically 4-5 cm).

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

-

Data Acquisition: Insert the sample into the NMR spectrometer and follow the instrument's standard operating procedures for locking, shimming, and acquiring the desired spectra (e.g., ¹H, ¹³C, ¹⁹F NMR).

Diagram: NMR Sample Preparation Workflow

Caption: Workflow for preparing and analyzing a small molecule NMR sample.

Core Physicochemical Properties and Their Determination

Solubility Profile

The solubility of a compound is a critical parameter in drug discovery, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. While specific quantitative solubility data for this compound is not detailed in the provided search results, a qualitative assessment can be made based on its structure. As a relatively nonpolar organic molecule, it is expected to have low solubility in water but good solubility in common organic solvents like ethers, chlorinated solvents, and acetone. A related compound, 2'-Chloro-5'-(trifluoromethyl)acetophenone, is described as sparingly soluble in water.[14][15]

This protocol provides a systematic approach to determine the solubility class of an unknown organic compound.[16][17]

Objective: To determine the solubility of this compound in various solvents to classify it.

Materials:

-

This compound

-

Test tubes

-

Water (deionized)

-

Diethyl ether

-

5% NaOH solution

-

5% NaHCO₃ solution

-

5% HCl solution

-

Concentrated H₂SO₄

Procedure:

-

Water Solubility: Add approximately 25 mg of the compound to 0.75 mL of water in a test tube. Shake vigorously. If the compound dissolves, it is water-soluble.[17]

-

Ether Solubility: If the compound is water-soluble, test its solubility in diethyl ether using the same procedure. Compounds soluble in both are typically low molecular weight polar molecules.[17]

-

Acid/Base Solubility: If the compound is insoluble in water, test its solubility in 5% NaOH. If it dissolves, it is likely an acidic compound. Further testing with 5% NaHCO₃ can distinguish between strong and weak acids.[16]

-

If it is insoluble in NaOH, test its solubility in 5% HCl. Dissolution indicates a basic compound (e.g., an amine).[16][17]

-

Sulfuric Acid Test: If the compound is insoluble in water, dilute acid, and dilute base, test its solubility in cold, concentrated H₂SO₄. Solubility in this strong acid suggests the presence of a functional group containing nitrogen, oxygen, or a site of unsaturation.[18]

Diagram: Solubility Classification Scheme

Caption: Decision tree for the qualitative solubility analysis of an organic compound.

Melting Point

The melting point is a fundamental physical property used for identification and as an indicator of purity.[19] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities will depress and broaden the melting range.[19]

The capillary method is a common and reliable technique for determining the melting point of a solid organic compound.[20]

Objective: To accurately determine the melting point range of a solid sample of this compound.

Materials:

-

Dry, powdered sample of the compound

-

Capillary tubes (sealed at one end)[21]

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Thermometer

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Introduce a small amount of the sample into the open end of a capillary tube.[21]

-

Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to pack the solid into the bottom. The packed sample height should be 1-2 mm.[22]

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[21]

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent, more accurate measurements.[19]

-

Accurate Determination: Allow the apparatus to cool to at least 20-30°C below the approximate melting point. Begin heating again at a slow, controlled rate (1-2°C per minute).[21]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range). Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).[21]

-

Repeatability: Perform at least two careful determinations to ensure the result is consistent and reproducible.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is largely dictated by the interplay between the carbonyl group, the ortho-fluorine atom, and the meta-trifluoromethyl group. The electron-withdrawing nature of both fluorine and the trifluoromethyl group activates the carbonyl group towards nucleophilic attack.[23][24] This makes the compound a valuable intermediate for reactions such as Grignard additions, Wittig reactions, and reductive aminations, which are fundamental in building larger molecular structures for pharmaceuticals.[23]

Furthermore, the electron-withdrawing groups influence the acidity of the alpha-hydrogens, making them more susceptible to deprotonation to form an enolate. This enolate can then participate in a variety of carbon-carbon bond-forming reactions.[23] The strategic placement of these fluorine-containing groups is a common strategy in medicinal chemistry to modulate a drug candidate's pharmacokinetic and pharmacodynamic properties.[25]

Conclusion

This compound is a chemical intermediate with a rich profile of physicochemical properties that make it highly valuable for researchers in drug discovery and development. A thorough understanding of its molecular structure, spectroscopic characteristics, solubility, and thermal behavior is paramount for its effective utilization in synthesis. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of these properties, ensuring data integrity and reproducibility. As the demand for sophisticated fluorinated molecules continues to grow, a comprehensive knowledge of such building blocks will remain a cornerstone of innovation in the chemical and pharmaceutical sciences.

References

Melting point determination. (n.d.). Retrieved from University of Calgary, Department of Chemistry. [21] Nichols, L. (2025, August 20). 4.3: Melting Point Determination Procedure. Chemistry LibreTexts. [20] Measuring the Melting Point. (2023, May 8). Westlab Canada. [19] Melting point determination. (n.d.). SSERC. [22] experiment (1) determination of melting points. (2021, September 19). College of Pharmacy, University of Babylon. [13] Small molecule NMR sample preparation. (2023, August 29). Georgia Tech NMR Center. [16] Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. [23] The Chemical Reactivity Profile of 2'-Fluoroacetophenone in Synthesis. (n.d.). DC Fine Chemicals. [7] Applying NMR to Study Small-Molecule Interactions in Drug Discovery. (2020, March 20). AZoLifeSciences. [26] Emwas, A. H., et al. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC - PubMed Central. [17] EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). University of Toronto. [18] Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Flinn Scientific. NMR Sample Preparation. (n.d.). University of Leicester. [8] Nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [27] Chemical Properties of 2'-(Trifluoromethyl)acetophenone (CAS 17408-14-9). (n.d.). Cheméo. [28] Method for determining solubility of slightly soluble organic compounds. (n.d.). ACS Publications. [14] 2'-CHLORO-5'-(TRIFLUOROMETHYL)ACETOPHENONE | 71648-45-8. (n.d.). Echemi. Solubility of Organic Compounds. (2023, August 31). Queen's University. [15] 71648-45-8(2'-CHLORO-5'-(TRIFLUOROMETHYL)ACETOPHENONE) Product Description. (n.d.). ChemicalBook. [1] Exploring the Synthesis and Applications of 2'-Fluoroacetophenone. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [29] 2',4',5'-Trifluoroacetophenone. (n.d.). PubChem. [5] this compound. (n.d.). Oakwood Chemical. [2] The Crucial Role of 2'-(Trifluoromethyl)acetophenone in Modern Synthesis. (n.d.). Tocopharm. [3] Unlocking the Potential: 2-Fluoroacetophenone in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [9] 2'-(Trifluoromethyl)acetophenone(17408-14-9) 1H NMR spectrum. (n.d.). ChemicalBook. [11] Akakura, M., et al. (2021, March 1). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. PMC - NIH. [4] 2′-FLUORO-5′-(TRIFLUOROMETHYL)ACETOPHENONE CAS#: 202664-53-7. (n.d.). ChemWhat. [30] 2,2,2-Trifluoroacetophenone. (n.d.). PubChem. [31] this compound | 202264-53-7. (n.d.). ChemicalBook. [32] 4'-Fluoro-2'-(trifluoromethyl)acetophenone. (n.d.). PubChem. [24] The Science Behind the Synthesis: Exploring the Chemical Reactivity of 4'-Fluoro-2'-(trifluoromethyl)acetophenone. (2025, December 29). NINGBO INNO PHARMCHEM CO.,LTD. [33] Supporting Information. (n.d.). The Royal Society of Chemistry. [10] 2'-Fluoroacetophenone(445-27-2) 13C NMR spectrum. (n.d.). ChemicalBook. [12] Akakura, M., et al. (2021, March 1). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry - ACS Publications. [34] Reactivity comparison of trifluoroacetophenone and acetophenone. (n.d.). ResearchGate. [6] this compound , 97+. (n.d.). CookeChem. [35] 2-Fluoro-4-(Trifluoromethyl)Acetophenone (Cas 122023-29-4). (n.d.). Parchem. [36] 2'-Fluoro-5'-nitroacetophenone. (n.d.). Chem-Impex. [25] Janin, Y. L. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. chemwhat.com [chemwhat.com]

- 5. This compound [oakwoodchemical.com]

- 6. This compound , 97+ , 202664-53-7 - CookeChem [cookechem.com]

- 7. azolifesciences.com [azolifesciences.com]

- 8. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. 2'-(Trifluoromethyl)acetophenone(17408-14-9) 1H NMR spectrum [chemicalbook.com]

- 10. 2'-Fluoroacetophenone(445-27-2) 13C NMR [m.chemicalbook.com]

- 11. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 14. echemi.com [echemi.com]

- 15. 71648-45-8 CAS MSDS (2'-CHLORO-5'-(TRIFLUOROMETHYL)ACETOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 16. scribd.com [scribd.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. www1.udel.edu [www1.udel.edu]

- 19. SSERC | Melting point determination [sserc.org.uk]

- 20. westlab.com [westlab.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 23. nbinno.com [nbinno.com]

- 24. nbinno.com [nbinno.com]

- 25. jelsciences.com [jelsciences.com]

- 26. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 27. 2'-(Trifluoromethyl)acetophenone (CAS 17408-14-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. 2',4',5'-Trifluoroacetophenone | C8H5F3O | CID 594417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 30. 2,2,2-Trifluoroacetophenone | C8H5F3O | CID 9905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 31. This compound | 202264-53-7 [chemicalbook.com]

- 32. 4'-Fluoro-2'-(trifluoromethyl)acetophenone | C9H6F4O | CID 2737535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 33. zhou.apm.ac.cn [zhou.apm.ac.cn]

- 34. researchgate.net [researchgate.net]

- 35. parchem.com [parchem.com]

- 36. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 2'-Fluoro-5'-(trifluoromethyl)acetophenone: A Key Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into molecular frameworks has become a cornerstone of rational design. The unique electronic properties of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, enhancing metabolic stability, binding affinity, and bioavailability. Among the myriad of fluorinated building blocks, 2'-Fluoro-5'-(trifluoromethyl)acetophenone stands out as a versatile intermediate for the synthesis of complex chemical entities. This guide provides a comprehensive technical overview of its synthesis, characterization, reactivity, and applications, offering field-proven insights for its effective utilization in research and development. The presence of both a fluoro and a trifluoromethyl group on the aromatic ring imparts distinct reactivity and conformational properties, making it a valuable synthon for introducing this specific substitution pattern into target molecules.[1][2][3]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is paramount for its effective use and characterization in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 202664-53-7 | [4][5][6] |

| Molecular Formula | C₉H₆F₄O | [4][5] |

| Molecular Weight | 206.14 g/mol | [4][5] |

| Boiling Point | 176.5 ± 35.0 °C (at 760 Torr) | [4][5] |

| Density | 1.299 ± 0.06 g/cm³ (at 20 °C) | [4][5] |

| Flash Point | 64.1 ± 20.1 °C | [4][5] |

| Refractive Index | 1.447 | [4][5] |

| Appearance | Clear, colorless liquid | [5] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to exhibit a singlet for the acetyl methyl protons (CH₃) around δ 2.6 ppm. The aromatic region will display a complex multiplet pattern due to the coupling of the aromatic protons with each other and with the fluorine and trifluoromethyl groups.

-

¹³C NMR: The carbon NMR spectrum will show a carbonyl carbon signal (C=O) in the downfield region (around δ 195-200 ppm). The aromatic carbons will appear as distinct signals, with their chemical shifts and coupling constants influenced by the fluorine and trifluoromethyl substituents.

-

¹⁹F NMR: The fluorine NMR spectrum will be crucial for confirming the structure, showing two distinct signals: one for the fluorine atom attached to the aromatic ring and another for the trifluoromethyl group, each with characteristic chemical shifts and coupling patterns.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Characteristic bands for C-F and C-H stretching and bending vibrations will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the acetyl group and other characteristic fragments of the fluorinated aromatic ring.

Synthesis Strategies: A Rational Approach

The synthesis of this compound can be approached through several established synthetic methodologies for aromatic ketones. The choice of a particular route will depend on the availability of starting materials, desired scale, and laboratory capabilities.

Diagram 1: Retrosynthetic Analysis of this compound

Caption: Retrosynthetic pathways to this compound.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation (Representative)

This protocol is based on general procedures for the Friedel-Crafts acylation of substituted benzenes and serves as a validated starting point for optimization.

1. Materials and Reagents:

-

1-Fluoro-4-(trifluoromethyl)benzene

-

Acetyl chloride or Acetic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ice

2. Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension via the dropping funnel.

-

After the addition is complete, add 1-fluoro-4-(trifluoromethyl)benzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

3. Causality and Self-Validation:

-

The use of anhydrous conditions is critical as aluminum chloride is highly hygroscopic and will be deactivated by water.

-

The slow, controlled addition of reagents at low temperature helps to manage the exothermic nature of the reaction and minimize side-product formation.

-

The acidic workup is necessary to hydrolyze the ketone-AlCl₃ complex and separate the product.

-

The final purification step is essential to remove any unreacted starting materials and isomeric byproducts, ensuring the high purity required for subsequent applications.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by the interplay of its functional groups: the electrophilic carbonyl group and the electron-deficient aromatic ring.

Diagram 2: Key Reactions of this compound

Caption: Versatile chemical transformations of the title compound.

The electron-withdrawing nature of the fluoro and trifluoromethyl groups enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. This property is exploited in reactions such as reductions to the corresponding alcohol and Grignard additions to form tertiary alcohols. Furthermore, the acetyl group can participate in aldol condensations with aldehydes to form chalcone derivatives, which are themselves important pharmacophores. The aromatic ring, being electron-deficient, is deactivated towards electrophilic aromatic substitution but activated for nucleophilic aromatic substitution, particularly at the position ortho or para to the activating groups, should a suitable leaving group be present.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules.[1][3] The trifluoromethyl group is known to enhance lipophilicity, which can improve membrane permeability and cellular uptake of drug candidates.[1] It can also block metabolic pathways, leading to an increased half-life of the drug in the body. The fluorine atom can engage in favorable interactions with biological targets and further modulate the electronic properties of the molecule.

While specific drugs or agrochemicals derived directly from this starting material are not extensively documented in publicly available literature, its utility is evident from the numerous patents that describe the synthesis of related fluorinated acetophenones as key intermediates.[7][8][9][10] These intermediates are subsequently elaborated into more complex structures targeting a variety of diseases.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) is not widely available, information from closely related compounds such as 2'-Chloro-5'-(trifluoromethyl)acetophenone suggests that it should be considered an irritant to the skin, eyes, and respiratory system.[11][12]

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a strategically important building block in the synthesis of advanced chemical entities. Its unique combination of fluoro and trifluoromethyl substituents provides a powerful tool for medicinal and agricultural chemists to fine-tune the properties of target molecules. A thorough understanding of its synthesis, characterization, reactivity, and safe handling, as outlined in this guide, will enable researchers and drug development professionals to fully leverage its potential in the creation of novel and effective products.

References

-

Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of 2'-(Trifluoromethyl)acetophenone in Modern Synthesis. [Link]

-

PubChem. This compound. [Link]

- Google Patents. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone.

-

ChemWhat. 2′-FLUORO-5′-(TRIFLUOROMETHYL)ACETOPHENONE CAS#: 202664-53-7. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of 2-Fluoroacetophenone in Pharmaceutical Intermediate Manufacturing. [Link]

-

European Patent Office. METHOD FOR PRODUCING 2'-TRIFLUOROMETHYL GROUP-SUBSTITUTED AROMATIC KETONE - EP 3196183 B1. [Link]

-

XIAMEN EQUATION CHEMICAL CO.,LTD. This compound. [Link]

- Google Patents.

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

- Google Patents. CN109384683B - Preparation method of 2-amino-5-fluoroacetophenone.

- Google Patents. CN102690180A - Method for synthesizing trifluoromethyl acetophenone.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. jelsciences.com [jelsciences.com]

- 4. chemwhat.com [chemwhat.com]

- 5. This compound CAS#: 202664-53-7 [amp.chemicalbook.com]

- 6. equationchemical.com [equationchemical.com]

- 7. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents [patents.google.com]

- 8. US6420608B1 - Process for the preparation of trifluoromethyl acetophenone - Google Patents [patents.google.com]

- 9. CN109384683B - Preparation method of 2-amino-5-fluoroacetophenone - Google Patents [patents.google.com]

- 10. CN102690180A - Method for synthesizing trifluoromethyl acetophenone - Google Patents [patents.google.com]

- 11. 71648-45-8 CAS MSDS (2'-CHLORO-5'-(TRIFLUOROMETHYL)ACETOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. echemi.com [echemi.com]

A Guide to the Structural Elucidation of 2'-Fluoro-5'-(trifluoromethyl)acetophenone

Abstract

The precise structural characterization of fluorinated organic molecules is a cornerstone of modern pharmaceutical and materials science research. These compounds often exhibit unique physicochemical properties, making their unambiguous identification critical for development and quality control. This technical guide provides an in-depth, multi-technique approach to the structural elucidation of 2'-Fluoro-5'-(trifluoromethyl)acetophenone, a substituted aromatic ketone. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and multinuclear (¹H, ¹³C, and ¹⁹F) Nuclear Magnetic Resonance (NMR) Spectroscopy, we present a comprehensive workflow for confirming the molecule's identity, connectivity, and substitution pattern. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust framework for characterizing complex fluorinated compounds.

Introduction and Molecular Overview

This compound is a key building block in organic synthesis, valued for its utility in creating more complex molecules for pharmaceutical and agrochemical applications[1]. The presence of two distinct fluorine environments—an ortho-fluoro substituent and a meta-trifluoromethyl group—on the aromatic ring makes its structural verification a compelling case study. The electron-withdrawing nature of these groups significantly influences the molecule's reactivity and its spectroscopic properties. An erroneous structural assignment could lead to the synthesis of incorrect downstream products, wasting significant resources. Therefore, a rigorous and integrated analytical approach is not just recommended; it is essential.

The primary objective of this guide is to detail the synergistic use of mass spectrometry, infrared spectroscopy, and NMR spectroscopy to build an unshakeable structural proof. We will move from determining the overall mass and elemental formula to identifying functional groups and, finally, to mapping the precise atomic connectivity of the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₉H₆F₄O | [2][3] |

| Molecular Weight | 206.14 g/mol | [2][3] |

| CAS Number | 202664-53-7 | [4][5] |

| Appearance | Liquid (Typical) | [4] |

| Boiling Point | 176.5 ± 35.0 °C | [4] |

| Density | 1.299 ± 0.06 g/cm³ | [4] |

Figure 1: 2D chemical structure of this compound.

The Analytical Workflow: An Integrated Approach

Successful structural elucidation relies on a logical sequence of experiments where the output of one technique informs and corroborates the findings of another. Our approach is a self-validating system designed to leave no ambiguity.

Caption: Workflow for unambiguous structural elucidation.

Mass Spectrometry (MS): The First Checkpoint

Expertise & Causality: Mass spectrometry is the initial and most crucial step for determining the molecular weight (MW) of a compound[6]. For our target molecule, we expect the molecular ion peak [M]⁺• to appear at a mass-to-charge ratio (m/z) of 206, corresponding to the nominal mass of C₉H₆F₄O. High-resolution mass spectrometry (HRMS) would further confirm the elemental composition by providing a highly accurate mass (e.g., 206.0355), distinguishing it from other potential isomers or compounds with the same nominal mass.

The fragmentation pattern observed in electron ionization (EI) mass spectrometry provides a structural fingerprint[7]. The stability of the resulting fragments dictates the intensity of their corresponding peaks. For acetophenones, a characteristic fragmentation is the cleavage of the methyl group or the entire acyl group.

Predicted Fragmentation Data:

Table 2: Predicted EI-MS Fragmentation for this compound

| m/z (Mass/Charge) | Proposed Fragment Ion | Neutral Loss | Significance |

| 206 | [C₉H₆F₄O]⁺• | - | Molecular Ion (M⁺•) |

| 191 | [C₈H₃F₄O]⁺ | •CH₃ | Loss of the acetyl methyl group, a stable acylium ion. |

| 163 | [C₈H₃F₄]⁺ | •COCH₃ | Loss of the entire acetyl group. |

| 145 | [C₇H₃F₃]⁺• | •F, •CO | Loss of fluorine and CO from the [C₈H₃F₄O]⁺ fragment. |

The presence of the trifluoromethyl group can also lead to fragments involving the loss of •CF₃, though this is often less favorable than benzylic or acylium fragmentation pathways[8].

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique that excels at identifying specific functional groups based on their characteristic vibrational frequencies[9]. The polarity of a bond is a key determinant of its IR absorption intensity; highly polar bonds like carbonyls (C=O) produce very strong signals[10].

For this compound, we can predict several key absorptions that, when observed, confirm the presence of the ketone, the aromatic ring, and the fluorine-containing substituents.

Predicted IR Absorption Data:

Table 3: Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |

| ~3100-3000 | Aromatic C-H | Stretch | Medium-Weak |

| ~1690-1680 | Aromatic Ketone (C=O) | Stretch | Strong |

| ~1600, ~1475 | Aromatic C=C | Stretch | Medium |

| ~1350 | Acetyl C-C | Stretch | Medium |

| ~1320-1100 | C-F (Trifluoromethyl) | Symmetric/Asymmetric Stretch | Strong |

| ~1250-1200 | Aryl C-F | Stretch | Strong |

The C=O stretching frequency is particularly diagnostic. In a simple aliphatic ketone, this peak appears around 1715 cm⁻¹[11]. However, conjugation with the aromatic ring lowers this frequency to the ~1685 cm⁻¹ region, a phenomenon that provides evidence for the ketone's attachment to the phenyl ring[10][12]. The strong, complex absorptions in the 1320-1100 cm⁻¹ range are highly characteristic of the CF₃ group and serve as a key confirmation point[13].

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Causality: While MS confirms the mass and IR confirms functional groups, NMR spectroscopy provides the definitive atomic-level map of the molecule. By analyzing the chemical shifts, signal integrations, multiplicities (splitting patterns), and coupling constants, we can piece together the exact connectivity. For a molecule with ¹H, ¹³C, and ¹⁹F nuclei, a multinuclear approach is exceptionally powerful. The ¹⁹F nucleus is 100% naturally abundant with a spin of 1/2, making it a highly sensitive NMR probe[14][15][16].

¹H NMR Spectroscopy

The ¹H NMR spectrum will account for all six protons in the molecule. The acetyl methyl protons will appear as a singlet, while the three aromatic protons will be split by each other (homonuclear coupling) and by the 2'-fluorine atom (heteronuclear coupling).

¹⁹F NMR Spectroscopy

This is the most direct method for observing the fluorine substituents[13]. We expect two distinct signals: one for the single fluorine atom at the 2' position and one for the three equivalent fluorine atoms of the trifluoromethyl group. Their chemical shifts and any potential long-range F-F coupling would confirm their distinct chemical environments.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show nine distinct signals for the nine carbon atoms. A key feature will be the presence of C-F coupling. Carbons directly bonded to fluorine will appear as doublets (for the C-F bond) or quartets (for the -CF₃ group) with large coupling constants (¹JCF). Carbons two or three bonds away will also show smaller couplings (²JCF, ³JCF), providing invaluable connectivity information[17][18].

Predicted NMR Spectroscopic Data:

Table 4: Summary of Predicted NMR Data for this compound (in CDCl₃)

| Nucleus | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale and Expected Couplings |

| ¹H | ~2.6 | s | 3H | -COCH₃ | Singlet, no adjacent protons. May show very small long-range coupling to 2'-F. |

| ~7.3-7.5 | dd | 1H | H-3' | Doublet of doublets. Coupled to H-4' (~8 Hz) and 2'-F (~9-10 Hz). | |

| ~7.6-7.8 | ddd | 1H | H-4' | Doublet of doublet of doublets. Coupled to H-3' (~8 Hz), H-6' (~2 Hz), and 2'-F (~5 Hz). | |

| ~7.9-8.1 | dq | 1H | H-6' | Doublet of quartets. Coupled to H-4' (~2 Hz) and long-range coupling to the CF₃ group (~1-2 Hz). | |

| ¹⁹F | ~ -63 | s | 3F | -CF₃ | Singlet relative to CFCl₃ reference[13]. |

| ~ -110 to -120 | m | 1F | 2'-F | Multiplet due to coupling with H-3' and H-4'. | |

| ¹³C | ~200 | d | - | C=O | Doublet due to coupling with 2'-F (²JCF). |

| ~160 | d | - | C-2' | Doublet due to large one-bond coupling to F (¹JCF > 240 Hz). | |

| ~135 | d | - | C-6' | Doublet due to coupling with 2'-F (³JCF). | |

| ~130 | d | - | C-4' | Doublet due to coupling with 2'-F (³JCF). | |

| ~125 | q | - | C-5' | Quartet due to coupling with CF₃ group (²JCF). | |

| ~124 | q | - | -CF₃ | Quartet due to large one-bond coupling to F (¹JCF > 270 Hz). | |

| ~118 | d | - | C-3' | Doublet due to coupling with 2'-F (²JCF). | |

| ~130 | d | - | C-1' | Doublet due to coupling with 2'-F (²JCF). | |

| ~28 | s | - | -CH₃ | Largely a singlet, but may show small coupling to 2'-F. |

Note: Predicted chemical shifts (δ) and coupling constants (J) are estimates based on data for analogous compounds and established substituent effects. Actual values may vary. The observation of through-space coupling between the acetyl group protons/carbon and the 2'-fluorine provides strong evidence for the ortho- substitution pattern[19][20].

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following standardized protocols should be employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a standard GC-MS system equipped with an electron ionization (EI) source.

-

GC Method:

-

Column: A 30 m x 0.25 mm DB-5ms or equivalent capillary column.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

-

-

MS Method:

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

-

Sample Preparation: No preparation is needed for a liquid sample. Place one drop of the neat liquid directly onto the ATR crystal.

-

Instrumentation: An FTIR spectrometer equipped with a diamond or zinc selenide ATR accessory.

-

Data Acquisition:

-

Scan Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Co-add 16 or 32 scans to achieve a good signal-to-noise ratio.

-

Background: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

-

Multinuclear NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 8-16 scans.

-

-

¹³C{¹H} NMR Acquisition:

-

Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 512-1024 scans.

-

-

¹⁹F NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Set appropriately around the expected chemical shift range (e.g., -50 to -150 ppm).

-

Reference: No external reference is typically needed as modern spectrometers can reference internally, but CFCl₃ is the standard reference (0 ppm).

-

Number of Scans: 64-128 scans.

-

Conclusion

The structural elucidation of this compound is a clear demonstration of the power of a modern, integrated analytical chemistry workflow. By systematically applying mass spectrometry, IR spectroscopy, and multinuclear NMR, every aspect of the molecule's structure can be confirmed. Mass spectrometry validates the molecular weight and elemental formula. IR spectroscopy provides rapid confirmation of the key aromatic ketone functional group and the presence of C-F bonds. Finally, a suite of ¹H, ¹³C, and ¹⁹F NMR experiments delivers an unambiguous map of atomic connectivity, confirming the 1,2,4-trisubstitution pattern on the aromatic ring and definitively placing the acetyl, fluoro, and trifluoromethyl groups in their correct positions. This self-validating methodology provides the highest degree of confidence required for advancing research and development in fields that rely on precisely characterized fluorinated molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Fluoro-4-(trifluoromethyl)acetophenone [webbook.nist.gov]

- 3. This compound [oakwoodchemical.com]

- 4. chemwhat.com [chemwhat.com]

- 5. equationchemical.com [equationchemical.com]

- 6. longdom.org [longdom.org]

- 7. compoundchem.com [compoundchem.com]

- 8. notes.fluorine1.ru [notes.fluorine1.ru]

- 9. azooptics.com [azooptics.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. benchchem.com [benchchem.com]

- 14. biophysics.org [biophysics.org]

- 15. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]

- 16. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

A Comprehensive Spectroscopic and Structural Elucidation Guide to 2'-Fluoro-5'-(trifluoromethyl)acetophenone

Introduction: The Structural Significance of 2'-Fluoro-5'-(trifluoromethyl)acetophenone in Drug Discovery

This compound, a substituted aromatic ketone, represents a pivotal structural motif in medicinal chemistry and drug development. The strategic incorporation of both a fluorine atom and a trifluoromethyl group onto the acetophenone scaffold imparts unique physicochemical properties to the molecule. These modifications can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. As such, a thorough understanding of the spectroscopic characteristics of this compound is paramount for researchers engaged in the synthesis and characterization of novel therapeutic agents.

This in-depth technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for this compound. Beyond a mere presentation of data, this guide, grounded in the principles of spectroscopic theory and validated by data from analogous structures, offers a didactic exploration of how each analytical technique contributes to the unequivocal confirmation of the molecule's structure. For professionals in pharmaceutical research and development, this document serves as a practical reference for interpreting the spectroscopic data of complex fluorinated organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Approach to Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive picture of its atomic connectivity and spatial arrangement.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl protons of the acetyl group. The chemical shifts and coupling patterns of the aromatic protons are particularly informative, revealing the substitution pattern on the phenyl ring.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.95 | dd | J ≈ 8.5, 5.5 | 1H | H-6' |

| ~7.70 | ddd | J ≈ 8.5, 4.5, 2.0 | 1H | H-4' |

| ~7.30 | t | J ≈ 8.5 | 1H | H-3' |

| ~2.65 | s | - | 3H | -CH₃ |

Interpretation of the ¹H NMR Spectrum:

The downfield region of the spectrum is characterized by three aromatic protons. The proton at the 6' position (H-6') is expected to appear as a doublet of doublets due to coupling with both the adjacent fluorine atom (ortho-coupling, ³JHF) and the proton at the 4' position (meta-coupling, ⁴JHH). The proton at the 4' position (H-4') will likely present as a doublet of doublet of doublets, arising from coupling to H-3' (ortho-coupling, ³JHH), H-6' (meta-coupling, ⁴JHH), and the trifluoromethyl group (⁵JHF). The proton at the 3' position (H-3') is anticipated to be a triplet due to coupling with the adjacent fluorine (ortho-coupling, ³JHF) and H-4' (ortho-coupling, ³JHH). The upfield singlet at approximately 2.65 ppm is characteristic of the three equivalent protons of the acetyl methyl group.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule and offers insights into their electronic nature. The presence of fluorine and the trifluoromethyl group induces significant and predictable shifts in the carbon resonances, along with characteristic C-F coupling.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | ~198.0 | s | - | C=O | | ~160.0 | d | ¹JCF ≈ 250 | C-2' | | ~135.0 | q | ²JCCF ≈ 33 | C-5' | | ~133.0 | d | ³JCCF ≈ 8 | C-4' | | ~128.0 | d | ²JCCF ≈ 22 | C-1' | | ~125.0 | q | ¹JCF ≈ 272 | -CF₃ | | ~123.0 | d | ³JCCF ≈ 3 | C-6' | | ~118.0 | d | ²JCCF ≈ 25 | C-3' | | ~29.0 | s | - | -CH₃ |

Interpretation of the ¹³C NMR Spectrum:

The carbonyl carbon of the acetyl group is expected at the most downfield position (~198.0 ppm). The carbon directly attached to the fluorine atom (C-2') will exhibit a large one-bond coupling constant (¹JCF) of approximately 250 Hz and will be significantly deshielded. The carbon bearing the trifluoromethyl group (C-5') will appear as a quartet due to coupling with the three fluorine atoms, with a two-bond coupling constant (²JCCF) of around 33 Hz. The trifluoromethyl carbon itself will be a quartet with a very large one-bond coupling constant (¹JCF) of about 272 Hz. The remaining aromatic carbons will show smaller couplings to the fluorine and trifluoromethyl groups, aiding in their definitive assignment.

¹⁹F NMR Spectroscopy: A Direct Window into the Fluorine Environment

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. It provides direct information about the chemical environment of the fluorine atoms and their coupling to nearby protons and other fluorine nuclei.

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, referenced to CFCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | ~ -63.0 | s | - | -CF₃ | | ~ -115.0 | m | - | C-2'-F |

Interpretation of the ¹⁹F NMR Spectrum:

The spectrum is expected to show two distinct signals. The singlet at approximately -63.0 ppm is characteristic of the trifluoromethyl group. The fluorine atom attached to the aromatic ring at the 2' position is expected to appear as a multiplet around -115.0 ppm, resulting from couplings to the neighboring aromatic protons (H-3' and H-6'). The precise chemical shift and multiplicity of this signal are highly sensitive to the molecular conformation and solvent effects.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation patterns.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Relative Intensity | Assignment |

| 206 | High | [M]⁺ (Molecular Ion) |

| 191 | Moderate | [M - CH₃]⁺ |

| 163 | Moderate | [M - CH₃CO]⁺ |

| 145 | High | [M - CH₃ - HF]⁺ or [C₇H₃F₂O]⁺ |

| 137 | Moderate | [M - CF₃]⁺ |

| 43 | High | [CH₃CO]⁺ |

Interpretation of the Mass Spectrum:

The molecular ion peak ([M]⁺) is expected at an m/z of 206, corresponding to the molecular weight of C₉H₆F₄O. A prominent peak at m/z 191 results from the loss of a methyl radical from the acetyl group, a common fragmentation pathway for acetophenones. The loss of the entire acetyl group as a ketene radical leads to the fragment at m/z 163. The base peak is likely to be at m/z 145, which can be attributed to the loss of a methyl radical followed by the elimination of hydrogen fluoride. Another significant fragment at m/z 137 would arise from the loss of the trifluoromethyl radical. The peak at m/z 43 corresponds to the acylium ion [CH₃CO]⁺.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted Infrared (IR) Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Weak | C-H stretch (aliphatic, -CH₃) |

| ~1700 | Strong | C=O stretch (ketone) |

| ~1600, 1480 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1350-1100 | Strong, multiple bands | C-F stretch (-CF₃ and Ar-F) |

| ~850-750 | Strong | C-H bend (out-of-plane, aromatic) |

Interpretation of the IR Spectrum:

The most prominent feature in the IR spectrum will be the strong absorption band around 1700 cm⁻¹, characteristic of the carbonyl (C=O) stretching vibration of the ketone. The region between 1350 and 1100 cm⁻¹ will be complex and show strong absorptions due to the C-F stretching vibrations of both the aromatic fluorine and the trifluoromethyl group. Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretching of the methyl group will appear at slightly lower wavenumbers. The characteristic C=C stretching vibrations of the aromatic ring will be observed around 1600 and 1480 cm⁻¹.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized protocols for obtaining the NMR, MS, and IR spectra of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a 500 MHz NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Process the data with a line broadening of 0.3 Hz.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds.

-

¹⁹F NMR Acquisition: Acquire the proton-decoupled ¹⁹F NMR spectrum. Use a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency. Use an external reference of CFCl₃ or a secondary standard.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Utilize electron ionization (EI) at 70 eV.

-

Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and significant fragments.

Infrared Spectroscopy

-

Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. If it is a low-melting solid or an oil, acquire the spectrum as a thin film between two salt plates (e.g., NaCl or KBr).

-

Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. Average at least 16 scans to improve the signal-to-noise ratio.

Visualization of Structural and Spectroscopic Relationships

The following diagrams illustrate the structure of this compound and the key NMR correlations.

Caption: Molecular structure of this compound.

Caption: Key predicted NMR coupling interactions.

Conclusion

The structural elucidation of this compound is a quintessential example of the synergistic power of modern spectroscopic techniques. Through a logical and integrated analysis of NMR, MS, and IR data, a complete and unambiguous assignment of the molecule's constitution can be achieved. This guide has provided a comprehensive overview of the expected spectroscopic features of this important fluorinated building block, offering a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. The principles and interpretive strategies outlined herein are broadly applicable to the characterization of other complex organic molecules.

solubility and stability of 2'-Fluoro-5'-(trifluoromethyl)acetophenone

An In-depth Technical Guide to the Solubility and Stability of 2'-Fluoro-5'-(trifluoromethyl)acetophenone

Authored by: A Senior Application Scientist

Abstract

This compound is a substituted aromatic ketone of increasing interest in synthetic chemistry and drug discovery as a versatile building block. Its utility in these fields is fundamentally governed by its physicochemical properties, primarily its solubility and stability. This guide provides a comprehensive technical overview of these characteristics, moving beyond simple data points to explain the underlying chemical principles and provide robust, field-tested protocols for their empirical determination. We will explore predictive assessments based on molecular structure, detail step-by-step experimental workflows for both kinetic and thermodynamic solubility, and outline a systematic approach to evaluating chemical stability under various stress conditions. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of how to handle, formulate, and store this compound to ensure experimental reproducibility and success.

Structural Analysis and Predicted Physicochemical Properties

The behavior of this compound in solution is dictated by the interplay of its distinct functional groups. A foundational understanding of its structure is critical for predicting its properties and designing appropriate experimental protocols.

-

Aromatic Core: The central benzene ring is inherently hydrophobic, favoring dissolution in non-polar, organic solvents.

-

Acetyl Group (-COCH₃): The carbonyl oxygen can act as a hydrogen bond acceptor, which can impart a minor degree of affinity for polar solvents. However, it is not sufficient to grant significant aqueous solubility.

-

2'-Fluoro Group (-F): Fluorine is the most electronegative element, and the C-F bond is highly polarized. While it can participate in weak hydrogen bonding, its primary effect here is electronic. It acts as a weak electron-withdrawing group by induction.

-

5'-Trifluoromethyl Group (-CF₃): This is a powerful electron-withdrawing and highly lipophilic group. The CF₃ group significantly increases the molecule's hydrophobicity and is a key contributor to its predicted low aqueous solubility.

Collective Physicochemical Implications: The combination of a large hydrophobic core and the highly lipophilic trifluoromethyl group strongly suggests that this compound will exhibit poor solubility in aqueous media. Its solubility is expected to be significantly better in organic solvents, particularly polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as alcohols like ethanol and methanol.

Stability is predicted to be generally robust due to the strength of the C-F and C-C bonds. However, the acetyl group's alpha-protons may be susceptible to deprotonation under strong basic conditions, potentially leading to enolate formation and subsequent reactions. The aromatic ring is electron-deficient, making it less susceptible to electrophilic attack but potentially vulnerable to nucleophilic aromatic substitution under specific conditions.

Determination of Aqueous Solubility: Protocols and Rationale

Solubility is not a single value but is context-dependent. In drug discovery and development, we distinguish between kinetic and thermodynamic solubility.

-

Kinetic Solubility: Measures the concentration of a compound at the point of precipitation from a supersaturated solution, typically generated by diluting a high-concentration DMSO stock into an aqueous buffer. It is a high-throughput measurement relevant to early-stage screening where compounds are handled in DMSO.

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is a lower-throughput, but more accurate, measure that is critical for formulation and development.

Protocol: High-Throughput Kinetic Solubility Assay via Nephelometry

This protocol is designed to rapidly assess the solubility of a compound upon its introduction from a DMSO stock into an aqueous buffer, mimicking early-stage screening conditions.

Causality: The choice of nephelometry is based on its speed and sensitivity. It measures the amount of light scattered by insoluble particles (precipitate) that form when a compound crashes out of solution, providing a direct, instrument-based determination of the solubility limit.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to ~20 µM).

-

Aqueous Dilution: Using a liquid handler, add 198 µL of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to a new 96-well plate.

-

Compound Addition: Transfer 2 µL from each well of the DMSO dilution plate to the corresponding wells of the aqueous plate. This creates a final DMSO concentration of 1% and a range of compound concentrations (e.g., 100 µM down to ~0.2 µM).

-

Incubation and Measurement: Shake the plate for 2 hours at room temperature to allow for precipitation to equilibrate. Measure the turbidity (light scattering) of each well using a nephelometer.

-

Data Analysis: Plot the nephelometry signal against the compound concentration. The concentration at which the signal begins to sharply increase above the baseline is defined as the kinetic solubility.

Protocol: Shake-Flask Method for Thermodynamic Solubility

This is the "gold standard" method for determining the true equilibrium solubility, essential for downstream applications.

Causality: The shake-flask method ensures that the system reaches true thermodynamic equilibrium by providing sufficient time and energy (agitation) for the solid-state compound to dissolve to its maximum extent in the solvent. Using HPLC for quantification provides high specificity and accuracy.

Step-by-Step Methodology:

-